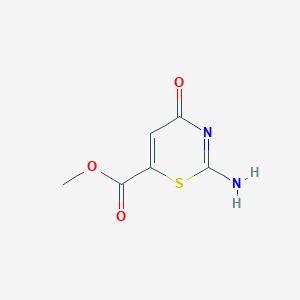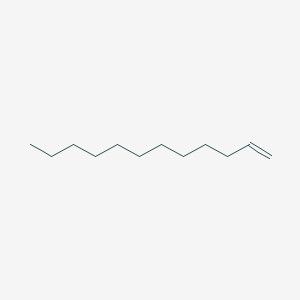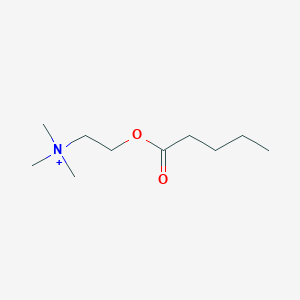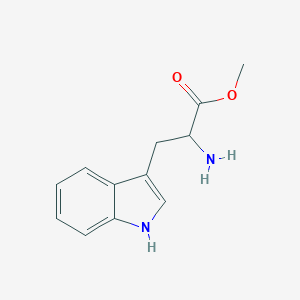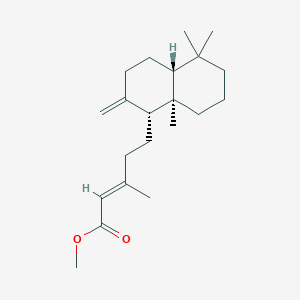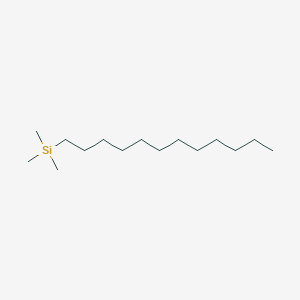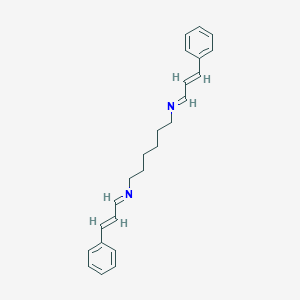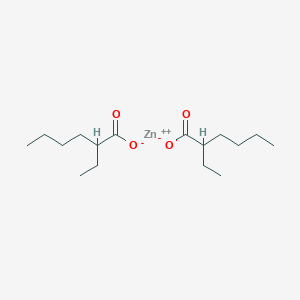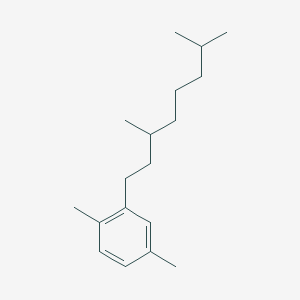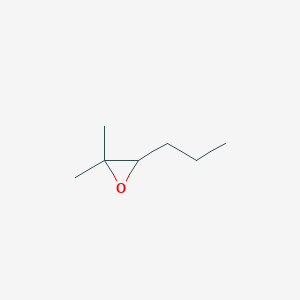
2,2-Dimethyl-3-propyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-propyloxirane, also known as isoxepac, is a chemical compound that belongs to the class of heterocyclic compounds called oxepanes. It is a colorless liquid that has a strong fruity odor and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-propyloxirane is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophile. This property makes it useful in various scientific research applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2-Dimethyl-3-propyloxirane are not well studied. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory problems. It is also a suspected carcinogen and mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Dimethyl-3-propyloxirane in lab experiments include its ability to act as a solvent and cross-linking agent. It is also a starting material for the synthesis of various other compounds. However, its toxicity and suspected carcinogenic and mutagenic properties make it a hazardous chemical to work with.
Orientations Futures
In the future, more research needs to be done to understand the mechanism of action and biochemical and physiological effects of 2,2-Dimethyl-3-propyloxirane. This will help in developing safer and more effective alternatives to this compound. Further research can also focus on the synthesis of new compounds using 2,2-Dimethyl-3-propyloxirane as a starting material. Additionally, more studies can be conducted to explore the potential use of this compound in the production of insecticides, herbicides, and fungicides.
Conclusion:
2,2-Dimethyl-3-propyloxirane is a chemical compound that has various scientific research applications. It is used as a solvent, cross-linking agent, and starting material for the synthesis of various other compounds. However, its toxicity and suspected carcinogenic and mutagenic properties make it a hazardous chemical to work with. Further research needs to be done to understand its mechanism of action and biochemical and physiological effects, and to develop safer and more effective alternatives to this compound.
Méthodes De Synthèse
2,2-Dimethyl-3-propyloxirane can be synthesized through various methods. The most common method involves the reaction of 2,2-dimethyl-1,3-propanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place at a temperature of around 60-70°C and under atmospheric pressure. The product obtained is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
2,2-Dimethyl-3-propyloxirane has various scientific research applications. It is used as a solvent in organic synthesis, as a cross-linking agent in the production of polymers, and as a starting material for the synthesis of various other compounds. It is also used in the production of insecticides, herbicides, and fungicides.
Propriétés
Numéro CAS |
17612-35-0 |
|---|---|
Nom du produit |
2,2-Dimethyl-3-propyloxirane |
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2,2-dimethyl-3-propyloxirane |
InChI |
InChI=1S/C7H14O/c1-4-5-6-7(2,3)8-6/h6H,4-5H2,1-3H3 |
Clé InChI |
ZWMFGIJPJXEKCV-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)(C)C |
SMILES canonique |
CCCC1C(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
